molecular formula C11H25NO3S B1263938 (9-Methyldecyl)sulfamic acid

(9-Methyldecyl)sulfamic acid

Cat. No. B1263938
M. Wt: 251.39 g/mol
InChI Key: GAYAKNYWWOBJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-methyldecyl)sulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a (9-methyldecyl) group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a (9-methyldecyl)sulfamate.

Scientific Research Applications

Therapeutic Applications

Sulfamic acid derivatives, including (9-Methyldecyl)sulfamic acid, have shown potential in various therapeutic applications. They have been explored as inhibitors of aminoacyl-tRNA synthetases, constituting a new class of antibiotics useful against drug-resistant infections. Their application extends to antiviral agents, specifically as HIV reverse transcriptase and protease inhibitors. In cancer therapy, sulfamates, a type of sulfamic acid derivative, target steroid sulfatase and carbonic anhydrases, showing promise for hormone-dependent tumors like breast and prostate cancers. Additionally, their role in anticonvulsant therapy, particularly with drugs like topiramate, has been recognized for treating epilepsy and potentially obesity due to their inhibition of mitochondrial carbonic anhydrase involved in lipogenesis (Winum et al., 2004).

Industrial and Environmental Applications

Sulfamic acid has been effectively used as a catalyst in the acetolysis of cyclic ethers, demonstrating its utility in chemical processes. This application highlights its role as a green alternative to metal-containing acidic materials, underlining its environmental friendliness (Wang et al., 2004). Furthermore, it has been employed in the preparation of steroid sulfates, indicating its versatility in chemical synthesis (Joseph et al., 1966).

Material Science and Cleaning Applications

In material science, a sulfamic acid-based formulation has been developed for cleaning modified steel steam generator tubes. This formulation serves as a replacement for more corrosive substances like nitric and hydrofluoric acid, showcasing its effectiveness in industrial cleaning while minimizing metal loss (Upadhyay et al., 2019).

properties

Product Name

(9-Methyldecyl)sulfamic acid

Molecular Formula

C11H25NO3S

Molecular Weight

251.39 g/mol

IUPAC Name

9-methyldecylsulfamic acid

InChI

InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)

InChI Key

GAYAKNYWWOBJHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCNS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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